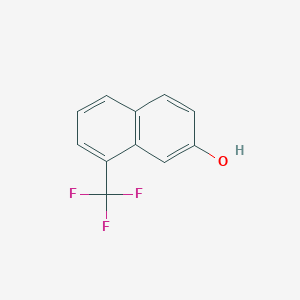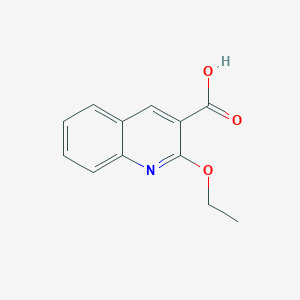![molecular formula C12H10N4 B11890136 4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 53645-73-1](/img/structure/B11890136.png)
4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-Méthyl-1-phényl-1H-pyrazolo[3,4-d]pyrimidine est un composé hétérocyclique qui appartient à la famille des pyrazolopyrimidines. Ce composé est caractérisé par un système cyclique fusionné constitué d'un cycle pyrazole et d'un cycle pyrimidine.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de la 4-Méthyl-1-phényl-1H-pyrazolo[3,4-d]pyrimidine implique généralement la cyclisation de précurseurs appropriés. Une méthode courante implique la réaction de la 4-méthyl-1-phényl-3-pyrazolecarboxaldéhyde avec la guanidine en présence d'une base telle que l'éthylate de sodium. La réaction est réalisée sous reflux, conduisant à la formation de l'échafaudage pyrazolopyrimidine souhaité .
Méthodes de production industrielle
Les méthodes de production industrielle de la 4-Méthyl-1-phényl-1H-pyrazolo[3,4-d]pyrimidine sont souvent basées sur l'optimisation des voies synthétiques pour la synthèse à grande échelle. Cela implique l'utilisation de réacteurs à flux continu et de systèmes automatisés pour garantir un rendement et une pureté élevés. Les conditions réactionnelles sont soigneusement contrôlées afin de minimiser les sous-produits et de maximiser l'efficacité du processus .
Analyse Des Réactions Chimiques
Types de réactions
La 4-Méthyl-1-phényl-1H-pyrazolo[3,4-d]pyrimidine subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction: Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.
Substitution: Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle pyrazole.
Réactifs et conditions communs
Oxydation: Permanganate de potassium en milieu acide.
Réduction: Borohydrure de sodium dans le méthanol.
Substitution: Nucléophiles tels que les amines ou les thiols en présence d'une base.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques correspondants, tandis que la réduction peut produire des alcools ou des amines .
4. Applications de la recherche scientifique
Chimie: Utilisé comme bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Médecine: Exploré pour ses propriétés anticancéreuses, avec des études montrant sa capacité à inhiber la prolifération cellulaire et à induire l'apoptose dans les cellules cancéreuses.
Industrie: Utilisé dans le développement d'agrochimiques et de produits pharmaceutiques.
5. Mécanisme d'action
Le mécanisme d'action de la 4-Méthyl-1-phényl-1H-pyrazolo[3,4-d]pyrimidine implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il a été démontré qu'il inhibait la kinase dépendante de la cycline 2 (CDK2) en se liant à son site actif. Cette inhibition perturbe la progression du cycle cellulaire, conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses. La capacité du composé à former des liaisons hydrogène avec des acides aminés clés dans le site actif de CDK2 est cruciale pour son activité inhibitrice .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) by binding to its active site. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to form hydrogen bonds with key amino acids in the active site of CDK2 is crucial for its inhibitory activity .
Comparaison Avec Des Composés Similaires
La 4-Méthyl-1-phényl-1H-pyrazolo[3,4-d]pyrimidine peut être comparée à d'autres composés similaires tels que:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Un autre composé hétérocyclique avec un système cyclique fusionné similaire, mais avec un cycle triazole supplémentaire.
1H-Pyrazolo[3,4-b]pyridine: Un composé apparenté avec un cycle pyridine au lieu d'un cycle pyrimidine.
La particularité de la 4-Méthyl-1-phényl-1H-pyrazolo[3,4-d]pyrimidine réside dans sa structure cyclique spécifique et la présence de substituants méthyle et phényle, qui contribuent à ses propriétés chimiques et biologiques distinctes .
Propriétés
Numéro CAS |
53645-73-1 |
|---|---|
Formule moléculaire |
C12H10N4 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
4-methyl-1-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H10N4/c1-9-11-7-15-16(12(11)14-8-13-9)10-5-3-2-4-6-10/h2-8H,1H3 |
Clé InChI |
WWDNQABZFYWCNP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11890059.png)
![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)ethanone](/img/structure/B11890071.png)
![4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol](/img/structure/B11890073.png)
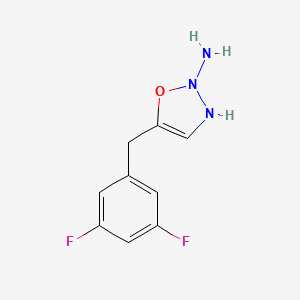

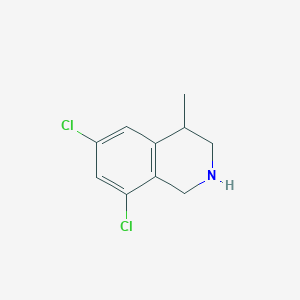

![N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B11890099.png)
![7-Bromoimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11890121.png)
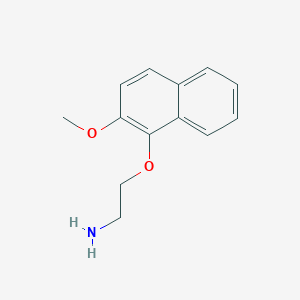
![[(5-Ethylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11890140.png)
